2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde
Overview
Description
2-[(2R,6S)-2,6-Dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde is a complex organic compound characterized by its unique molecular structure. This compound features a fluorine atom on the benzene ring, a dimethylated oxazinan ring, and a carbaldehyde functional group. Its intricate structure makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2R,6S)-2,6-Dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde typically involves multiple steps, starting with the formation of the oxazinan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The fluorination of the benzene ring is usually performed using electrophilic fluorination agents, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.
Biology: In biological research, 2-[(2R,6S)-2,6-Dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde can be used as a building block for the design of bioactive molecules. Its fluorine atom can enhance the biological activity and metabolic stability of pharmaceuticals.
Medicine: This compound has potential applications in drug discovery and development. Its structural features make it a candidate for the synthesis of new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Industry: In the chemical industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of new industrial processes and products.
Mechanism of Action
The mechanism by which 2-[(2R,6S)-2,6-Dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atom can enhance binding affinity and selectivity, while the oxazinan ring can provide structural rigidity and stability.
Comparison with Similar Compounds
2,6-Dimethylmorpholine
5-Fluorobenzaldehyde
2,6-Dimethyl-4H-1,4-oxazine
Uniqueness: 2-[(2R,6S)-2,6-Dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde stands out due to its combination of a fluorinated benzene ring and a dimethylated oxazinan ring. This unique structure provides distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9-6-15(7-10(2)17-9)13-4-3-12(14)5-11(13)8-16/h3-5,8-10H,6-7H2,1-2H3/t9-,10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUQESWOTDOHNX-AOOOYVTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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